2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one
Description
Structure
3D Structure
Properties
CAS No. |
57121-50-3 |
|---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2,5-dimethylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-10-4-8-6-5(7(10)12)3-11(2)9-6/h3-4H,1-2H3 |
InChI Key |
NFJBWPALCHLDFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)N=CN(C2=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dimethylpyrazolo 3,4 D Pyrimidin 4 One and Its Analogues
General Synthetic Routes to Pyrazolo[3,4-d]pyrimidine Core Structures
The foundational step in synthesizing derivatives is the efficient construction of the pyrazolo[3,4-d]pyrimidine nucleus. Chemists have devised several reliable strategies, including classical cyclization reactions, modern multi-component approaches, and green synthetic methods.
The most traditional and widely employed method for constructing the pyrazolo[3,4-d]pyrimidine core involves the cyclization of suitably substituted pyrazole precursors. researchgate.net This typically begins with a 5-aminopyrazole derivative bearing a carbonyl group (or its precursor, like a nitrile or ester) at the 4-position. The pyrimidine (B1678525) ring is then formed by reacting this precursor with a one-carbon synthon.
Common reagents used for this cyclization include:
Formamide: Heating a 5-aminopyrazole-4-carboxamide or nitrile in formamide is a classic method for ring closure. nih.govmonash.edu
Formic Acid: Refluxing 5-aminopyrazole-4-carbonitriles in formic acid is another established route to the pyrazolo[3,4-d]pyrimidin-4-one core. nih.govmdpi.com
Orthoformates: Reagents like triethyl orthoformate or trimethyl orthoformate can be used to react with 5-aminopyrazole-4-carboxylates, often forming an intermediate that cyclizes upon treatment with an amine. nih.govresearchgate.net
These condensation reactions are fundamental to heterocyclic chemistry and provide a versatile entry point to the pyrazolo[3,4-d]pyrimidine scaffold, as illustrated by various research findings.
| Starting Material | Reagent(s) | Key Transformation | Reference(s) |
| 5-Amino-1-methylpyrazole-4-nitrile | Formamide (heated) | Conversion of nitrile to amide, followed by pyrimidine ring closure. | nih.govmonash.edu |
| 5-Aminopyrazole-4-nitriles | Formic Acid | Pyrimidine ring closure. | nih.gov |
| Ethyl 5-amino-1-methylpyrazole-4-carboxylate | Triethyl orthoformate, then Anisidine | Formation of formimidate, then formamidine, followed by cyclization. | researchgate.net |
| 5-Amino-4-thiocyanato-pyrazoles | Vilsmeier Reagent (PBr3/formamide) | One-pot conversion to pyrazolopyrimidines. | researchgate.net |
| 5-amino-4-nitrosopyrazoles | Vilsmeier reagent (HCONH2/POCl3) | Conversion to pyrazolo[3,4-d]pyrimidines under reflux conditions. | researchgate.net |
To enhance synthetic efficiency, multi-component reactions (MCRs) have been developed for the one-pot synthesis of pyrazolo[3,4-d]pyrimidines. tandfonline.comresearchgate.net These reactions combine three or more starting materials in a single step, reducing waste, saving time, and simplifying purification processes. researchgate.net
A notable example involves the reaction of an aldehyde, a pyrazol-3-one derivative (like 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one), and urea or thiourea. tandfonline.comresearchgate.net This approach provides rapid access to complex pyrazolo[3,4-d]pyrimidine derivatives. tandfonline.comresearchgate.net Another efficient three-component method reacts 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and various primary amines to yield 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. nih.govmonash.eduresearchgate.net
Modern synthetic chemistry emphasizes sustainability and efficiency, leading to the adoption of techniques like microwave-assisted synthesis and green chemistry principles. nih.govresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields for the synthesis of pyrazolo[3,4-d]pyrimidines. researchgate.net The three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates, for instance, is particularly efficient under controlled microwave irradiation. nih.govmonash.eduresearchgate.net This technique offers a practical and time-saving alternative to conventional heating methods. researchgate.net
Green Chemistry Approaches: Green synthesis has become a significant area of focus, utilizing environmentally benign solvents and catalysts. nih.govresearchgate.net Glycerol, a non-toxic, biodegradable, and renewable solvent, has been successfully used as a medium for the one-pot, multi-component synthesis of pyrazolo[3,4-d]pyrimidine derivatives. tandfonline.comresearchgate.net Other green methods include the use of recyclable catalysts and ultrasound irradiation, which offer advantages such as milder reaction conditions and simpler workup procedures. researchgate.net
Specific Synthetic Pathways to 2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one and its Derivatives
The synthesis of specifically substituted analogues like this compound requires careful control over the reaction chemistry, particularly concerning the placement of substituent groups.
Achieving the desired substitution pattern on the pyrazolo[3,4-d]pyrimidine core is a significant synthetic challenge. The pyrazole ring has two nitrogen atoms (N1 and N2), and the pyrimidine ring offers multiple sites for substitution, which can lead to a mixture of isomers.
Regioselectivity can be controlled by:
Choice of Starting Material: The synthesis often starts with a pre-functionalized pyrazole. For example, to place a methyl group at the N2 position of the final product, one would typically start with a 2-methyl-5-aminopyrazole derivative.
Reaction Conditions: The choice of reagents and conditions can influence which nitrogen atom is alkylated or which position is substituted. For instance, nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine was found to be regioselective, leading exclusively to substitution at the 4-position of the pyrimidine ring. mdpi.com However, traditional N-alkylation of an unsubstituted pyrazolo[3,4-d]pyrimidin-4-one can lack selectivity, making it a less desirable approach for isomer control. nih.gov
A novel two-step synthesis for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, key precursors, involves the acylation of hydrazines with methyl malonyl chloride followed by cyclization, demonstrating a method for controlling the substituent on the pyrazole nitrogen. mdpi.com
Once the core pyrazolo[3,4-d]pyrimidine ring system is formed, further derivatization can be performed to introduce a variety of functional groups at different positions. This is a common strategy to create libraries of compounds for biological screening. researchgate.netnih.gov
A key strategy for synthesizing N-substituted derivatives involves the alkylation of the pyrazolo[3,4-d]pyrimidin-4-one core. For example, 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one was successfully synthesized by reacting its precursor, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, with methyl iodide. mdpi.comnih.gov This demonstrates a direct method for introducing the methyl group at the N-5 position after the core has been constructed. mdpi.comnih.gov
Other common functionalization reactions include:
Nucleophilic Aromatic Substitution: Chlorine atoms, particularly at the C4 position, are reactive and can be displaced by various nucleophiles, such as amines, to introduce diverse side chains. researchgate.netmdpi.com
Cross-Coupling Reactions: Modern catalytic methods like the Suzuki coupling reaction are used to form carbon-carbon bonds, allowing for the introduction of aryl or other complex groups onto the scaffold. nih.gov
Condensation Reactions: Functional groups on the scaffold can be used for further elaboration. For instance, an amino group can be reacted with acyl chlorides or an acetyl group can undergo condensation with aldehydes to extend the molecular structure. nih.gov
| Scaffold | Reagent(s) | Position(s) Functionalized | Resulting Derivative Class | Reference(s) |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl iodide, Propargyl bromide, or Phenacyl bromide | N-5 | N-5 alkylated pyrazolo[3,4-d]pyrimidin-4-ones | mdpi.comnih.gov |
| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine | C-4 | 4-methylamino derivative | mdpi.com |
| 4-chloro-1H-pyrazolo[3,4-d]pyrimidine | Various amines | C-4, C-6, N-1 | 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines | researchgate.net |
| 5-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-one | Furoyl chloride | Amino group on phenyl ring | N-acylated derivative | nih.gov |
| 5-(4-acetylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one | p-methoxybenzaldehyde | Acetyl group | Chalcone derivative | nih.gov |
Role of Catalysis in Targeted Synthesis
Catalysis plays a pivotal role in the modern synthesis of pyrazolo[3,4-d]pyrimidin-4-one analogues, enabling reactions that would otherwise be inefficient or unselective. Methodologies range from acid and base catalysis to more complex transition-metal-catalyzed cross-coupling reactions, which allow for the precise introduction of diverse substituents.
Palladium-Catalyzed Cross-Coupling:
Palladium catalysis is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. In the context of pyrazolo[3,4-d]pyrimidine synthesis, it has been notably used for direct C-H arylation and Suzuki coupling reactions.
Direct C-H Arylation: A key development has been the regioselective direct C-3 arylation of the 1H-pyrazolo[3,4-d]pyrimidine core. academie-sciences.fr This method avoids the need for pre-functionalization of the pyrazole ring. The reaction is typically performed using a palladium acetate (Pd(OAc)₂) catalyst in the presence of a specific ligand, such as 1,10-phenanthroline, and a combination of bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄). academie-sciences.fr This approach has been successfully applied to couple various aryl iodides with the pyrazolopyrimidine scaffold, achieving satisfactory to excellent yields for a range of substrates with both electron-donating and electron-withdrawing groups. academie-sciences.fr
Suzuki Coupling: The Suzuki coupling reaction is another palladium-catalyzed method employed in the multi-step synthesis of complex pyrazolo[3,4-d]pyrimidin-4-one derivatives. nih.gov This reaction typically involves the coupling of a halogenated pyrazolopyrimidine intermediate with a boronic acid derivative, enabling the introduction of diverse aryl or heteroaryl groups onto the core structure. nih.gov
Other Catalytic Systems:
Beyond palladium, other catalytic systems are also employed:
Acid Catalysis: Simple acid catalysis is used in condensation reactions to form pyrazolo[3,4-d]pyrimidin-4-one derivatives. For example, the condensation of a pyrazolopyrimidinone-hydrazide with various arylaldehydes can be effectively carried out in ethanol with an acid catalyst to yield hybrid molecules. researchgate.net
Phase Transfer Catalysis: Liquid-solid phase transfer catalysis has been successfully used for the alkylation of the pyrazolo[3,4-d]pyrimidin-4-one core. This method facilitates the reaction between the heterocyclic compound and various alkylating agents (e.g., methyl iodide, propargyl bromide) in a solvent like DMF at room temperature. nih.gov
Base Catalysis: The use of bases like potassium tert-butoxide under solvent-free conditions has been developed as an efficient and safer alternative to methods using corrosive reagents like hydrogen chloride gas for cyclization reactions. nih.gov This approach is particularly noted in microwave-assisted syntheses, which offer advantages such as higher yields and shorter reaction times. nih.gov
| Catalytic Method | Catalyst/Reagent | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, 1,10-phenanthroline | Direct Arylation | Regioselective introduction of aryl groups at the C-3 position. | academie-sciences.fr |
| Palladium-Catalyzed Suzuki Coupling | Palladium complex | Cross-Coupling | Introduction of diverse aryl/heteroaryl groups via boronic acids. | nih.gov |
| Acid Catalysis | Acid | Condensation | Used for forming hydrazide-hydrazone derivatives. | researchgate.net |
| Phase Transfer Catalysis | Not specified | Alkylation | Efficient alkylation at room temperature. | nih.gov |
| Base Catalysis | Potassium tert-butoxide | Cyclization | An efficient and safer alternative to HCl gas, often used with microwave irradiation. | nih.gov |
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanisms for the formation of the pyrazolo[3,4-d]pyrimidin-4-one ring system is crucial for optimizing reaction conditions and designing new synthetic routes.
The construction of the pyrimidine ring onto a pre-existing pyrazole core is a common strategy. A well-studied pathway involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles. nih.gov This transformation can be catalyzed by reagents like dry hydrogen chloride gas or facilitated by potassium tert-butoxide, particularly under microwave irradiation. nih.gov
A one-flask synthesis from 5-aminopyrazoles has also been mechanistically investigated. researchgate.net Studies have shown that the reaction proceeds through intermediates that are chemical equivalents of 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl)formamidines. The rate of the reaction, particularly when using hexamethyldisilazane, is proportional to the reactivity of the amine reactants during the crucial intermolecular heterocyclization step. researchgate.net
Another fundamental mechanism involves the reaction of 5-aminopyrazole with a 1,3-biselectrophile. For the related pyrazolo[3,4-b]pyridine synthesis, the reaction begins with the nucleophilic attack from the pyrazole's C4 carbon or the exocyclic amino group onto the electrophile. mdpi.com A similar pathway can be extrapolated for pyrazolo[3,4-d]pyrimidine formation, where a 5-aminopyrazole reacts with a suitable three-carbon electrophilic synthon. The reaction typically involves a sequence of nucleophilic addition, condensation, and cyclization steps to build the fused pyrimidine ring.
For instance, the synthesis starting from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves its hydrolysis to the corresponding carboxylic acid, which is then reacted with acetic anhydride to form a pyrazolo[3,4-d] researchgate.netnih.govoxazin-4-one intermediate. researchgate.net This oxazinone acts as a versatile precursor that can react with various nucleophiles (like urea, thiourea, or amines) to replace the oxygen atom and form the final pyrazolo[3,4-d]pyrimidin-4-one ring system. researchgate.net
| Starting Material | Key Intermediate | Reaction Type | Mechanistic Feature | Reference |
|---|---|---|---|---|
| 5-Aminopyrazoles | 4-(iminomethyl)-1H-pyrazol-5-yl)formamidines | One-pot Cyclization | Reaction rate depends on amine reactivity during intermolecular heterocyclization. | researchgate.net |
| ortho-Amino pyrazole ester and nitriles | Not specified | Cyclization | Can be catalyzed by HCl gas or potassium tert-butoxide. | nih.gov |
| 5-Amino-pyrazole-4-carboxylic acid | Pyrazolo[3,4-d] researchgate.netnih.govoxazin-4-one | Cyclocondensation | The oxazinone intermediate reacts with various nucleophiles to form the pyrimidinone ring. | researchgate.net |
An in-depth structural and conformational analysis of the specific chemical compound This compound cannot be completed at this time. A thorough search of available scientific literature and crystallographic databases did not yield specific experimental data for this exact molecule, which is required to accurately address the outlined topics of spectroscopic analysis, X-ray crystallography, and Hirshfeld surface analysis.
The provided search results contain detailed structural information for various derivatives of the core pyrazolo[3,4-d]pyrimidine scaffold, such as N-phenyl or N-benzyl substituted analogs. However, these findings are not directly applicable to this compound, as substitutions on the heterocyclic rings fundamentally alter the molecule's electronic properties, crystal packing, and intermolecular interactions.
To provide a scientifically accurate and authoritative article that strictly adheres to the requested focus on this compound, specific research detailing its synthesis and subsequent structural characterization via techniques like NMR, HRMS, and single-crystal X-ray diffraction is necessary. Without such dedicated studies, any discussion would be speculative and would not meet the required standards of scientific accuracy.
Structure Activity Relationship Sar Studies of 2,5 Dimethylpyrazolo 3,4 D Pyrimidin 4 One Analogues
Systematic Modification of Substituents and Their Pharmacological Impact
The pyrazolo[3,4-d]pyrimidine scaffold offers multiple positions for substitution, allowing for a systematic evaluation of how different functional groups impact biological activity. Research has focused on modifying substituents at various positions of the core structure, revealing critical insights into the requirements for potent pharmacological action.
Studies have shown that the nature of the substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine ring is a significant determinant of activity and selectivity. In one line of research focusing on sigma-1 receptor (σ1R) ligands, the replacement of acylamino groups with various cyclic substituents led to compounds with high affinity. nih.gov The introduction of phenyl or pyrazolyl groups at this position was found to be particularly beneficial for σ1R affinity. nih.gov For instance, the 4-(1-methylpyrazol-5-yl) derivative emerged as a highly selective and potent σ1R antagonist. nih.gov Conversely, incorporating saturated heterocycles like piperidine or pyrrolidine at the same position resulted in decreased activity and selectivity compared to the parent amide compound. nih.gov
Further modifications have been explored by synthesizing hybrid molecules that link the pyrazolo[3,4-d]pyrimidine core to other pharmacophoric fragments. nih.gov In a series designed as potential anticancer agents targeting Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), the core was linked to fragments such as hydrazone, indoline-2-one, and phthalimide. nih.govmdpi.com The synthesis of 3-(2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazono)indolin-2-one represents an example of such a hybrid, where the 4-position is elaborated into a larger functional moiety. mdpi.com
Another study focused on developing VEGFR-2 inhibitors by modifying the 5-position of the 1-phenyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one core. nih.gov Attaching a phenyl group at the N5 position, which was then further substituted, led to a series of potent compounds. Specifically, derivatives where the N5-phenyl ring was substituted at the para-position with moieties leading to chalcones or other heterocyclic systems showed significant antitumor activity. nih.gov Compound 12b from this series, which features a specific chalcone-like side chain, demonstrated potent inhibition of both VEGFR-2 and cancer cell growth. nih.gov
The table below summarizes the impact of key substitutions on the pharmacological activity of pyrazolo[3,4-d]pyrimidine analogues based on reported findings.
| Scaffold Position | Substituent | Observed Pharmacological Impact | Target |
| 4 | Phenyl or Pyrazolyl | Increased affinity and selectivity nih.gov | σ1 Receptor |
| 4 | Saturated heterocycles (e.g., Piperidine) | Decreased affinity and selectivity nih.gov | σ1 Receptor |
| 4 | (2-arylidenehydrazinyl) | Anticancer activity mdpi.com | EGFR-TK |
| 5 | Substituted Phenyl (e.g., leading to chalcone) | Potent antitumor activity and VEGFR-2 inhibition nih.gov | VEGFR-2 |
Bioisosteric Replacements and Their Influence on Activity Profiles
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of drug design. In the context of 2,5-dimethylpyrazolo[3,4-d]pyrimidin-4-one analogues, this approach has been instrumental in modulating activity, selectivity, and pharmacokinetic properties.
The pyrazolo[3,4-d]pyrimidine core itself is considered a bioisostere of the naturally occurring purine (B94841) ring system. nih.govrsc.org This bioisosteric relationship is fundamental to its ability to interact with kinase enzymes, which naturally bind the purine base of ATP. nih.gov By mimicking the adenine portion of ATP, the pyrazolo[3,4-d]pyrimidine scaffold can effectively compete for the ATP-binding site in various kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and EGFR-TK, leading to their inhibition. nih.govrsc.org This mimicry allows the scaffold to retain the key hydrogen bonding interactions within the kinase hinge region. nih.gov
Researchers have also explored replacing the pyrazolo[3,4-d]pyrimidine scaffold with other heterocyclic systems. For instance, pyrazolo[4,3-e] nih.govnih.govrsc.orgtriazolo[1,5-c]pyrimidines have been synthesized as bioisosteric replacements to target the same ATP adenine region in kinases. nih.gov This strategy aims to discover novel scaffolds with potentially improved properties. nih.gov
Beyond the core scaffold, bioisosteric replacements of substituents have also been investigated. In the development of cannabinoid receptor antagonists, for example, the pyrazole moiety of the lead compound rimonabant was successfully replaced with bioisosteres such as thiazoles, triazoles, and imidazoles. nih.gov These replacements yielded compounds with potent and selective CB1 antagonistic activity, demonstrating that different five-membered heterocycles can serve as effective bioisosteres for one another in certain contexts. nih.gov This principle can be applied to the pyrazole ring within the pyrazolo[3,4-d]pyrimidine system to generate novel analogues.
Elucidation of Key Pharmacophoric Features
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For pyrazolo[3,4-d]pyrimidine analogues, particularly those targeting protein kinases like EGFR-TK, a well-defined pharmacophore has been elucidated through extensive SAR and molecular modeling studies. rsc.orgnih.gov
The key pharmacophoric features generally required for potent EGFR-TK inhibition by this class of compounds are:
A Flat Heteroaromatic Ring System : The pyrazolo[3,4-d]pyrimidine core serves as this feature. rsc.orgnih.gov It is designed to fit into the adenine binding pocket of the ATP-binding site of the kinase, forming crucial hydrogen bond interactions with amino acid residues in the hinge region, such as the amide nitrogen of methionine. mdpi.comrsc.org
A Terminal Hydrophobic Tail : A hydrophobic group, often an aryl ring, is required to occupy a hydrophobic groove within the kinase active site. rsc.org
A Spacer Element : A linker or spacer connects the core ring system to other parts of the molecule. This spacer can also participate in hydrogen bonding interactions. rsc.org
A Second Hydrophobic Region : Another hydrophobic tail is often necessary to occupy a second hydrophobic pocket, further anchoring the inhibitor in the active site. rsc.org
These features have been consistently identified in various clinically evaluated EGFR-TK inhibitors and have guided the design of new pyrazolo[3,4-d]pyrimidine derivatives. rsc.orgnih.gov For example, new compounds have been designed where structural modifications were made at five different positions to optimize their fit with the known pharmacophoric model of EGFR inhibitors. nih.gov The design of hybrid molecules, which combine the pyrazolo[3,4-d]pyrimidine scaffold with other known anticancer fragments, is also based on this pharmacophoric understanding. nih.gov By ensuring that new analogues possess these key features, researchers can increase the probability of discovering potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
While specific QSAR studies on this compound are not extensively detailed in the provided results, the methodology has been widely applied to related pyrimidine (B1678525) and pyrazolopyrimidine derivatives, demonstrating its utility in this chemical space. nih.govnih.gov These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) for each compound in a series. nih.gov
Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build a predictive model. nih.gov For instance, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors used MLR and ANN to develop models. nih.gov The performance of these models was evaluated using statistical parameters like the coefficient of determination (R²), root mean square error (RMSE), and the predictive ability of the model (Q²). nih.gov The results of this study indicated that the non-linear ANN model was more powerful than the linear MLR model in predicting the pharmacological activity, suggesting complex relationships between structure and activity. nih.gov
In addition to predicting potency, predictive analytics are also used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. rsc.org For example, in silico ADMET and drug-likeness studies using tools like the Boiled-Egg chart were performed on a series of pyrazolo[3,4-d]pyrimidine derivatives to predict their pharmacokinetic suitability. rsc.org These predictive models help in the early identification of candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in drug development.
Molecular and Cellular Mechanisms of Action
Kinase Inhibition Profiling and Specificity
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to act as a bioisostere of adenine, the purine (B94841) base in ATP. nih.govresearchgate.net This allows it to bind to the ATP-binding site of numerous kinases, leading to the inhibition of their enzymatic activity. Consequently, derivatives of this scaffold have been extensively investigated as kinase inhibitors.
Serine/Threonine Kinase Inhibition (e.g., CDK1, CDK2, B-Raf, MEK, Pim-1, DRAK1)
Derivatives of the pyrazolo[3,4-d]pyrimidine core are potent inhibitors of several serine/threonine kinases crucial for cell cycle regulation and signaling.
Cyclin-Dependent Kinases (CDKs): The pyrazolo[3,4-d]pyrimidine framework is a cornerstone for the development of CDK inhibitors. nih.gov These kinases are essential for the orderly progression of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govsemanticscholar.org
CDK2: Numerous studies have identified pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of CDK2. nih.govnih.gov For instance, certain N5-substituted pyrazolo[3,4-d]pyrimidinone analogs exhibit potent CDK2 inhibition, with IC50 values as low as 0.21 µM, which is more potent than the reference inhibitor roscovitine (IC50 = 0.25 µM). nih.gov The inhibition of CDK2, which is critical for the G1/S phase transition, is a primary mechanism for the anti-proliferative effects of these compounds. nih.govmdpi.com
CDK1: This kinase, primarily associated with the G2/M phase, is also a target of this compound class. nih.govresearchgate.net The ability to inhibit both CDK1 and CDK2 suggests a broad impact on cell cycle control.
While specific inhibitory data for 2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one against B-Raf, MEK, Pim-1, or DRAK1 is not available in the reviewed literature, the general activity of the scaffold against other serine/threonine kinases suggests that these could be potential targets.
Table 1: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against Serine/Threonine Kinases This table is interactive. You can sort and filter the data.
| Derivative | Target Kinase | Activity (IC50) | Reference |
|---|---|---|---|
| N5-(4-chlorophenyl)acetamide-pyrazolo[3,4-d]pyrimidinone (Compound 4a) | CDK2 | 0.21 µM | nih.gov |
| N5-(4-bromophenyl)acetamide-pyrazolo[3,4-d]pyrimidinone (Compound 4b) | CDK2 | 0.96 µM | nih.gov |
| Pyrazolo[4,3-e] nih.govmsu.runih.govtriazolo[1,5-c]pyrimidine derivative (Compound 13) | CDK2/cyclin A2 | 0.081 µM | nih.gov |
| Thioglycoside-pyrazolo[3,4-d]pyrimidine derivative (Compound 14) | CDK2/cyclin A2 | 0.057 µM | nih.gov |
Tyrosine Kinase Inhibition (e.g., VEGFR-2, RET, JAK3)
The pyrazolo[3,4-d]pyrimidine scaffold has also been successfully adapted to target tyrosine kinases, which are key regulators of cell growth, differentiation, and angiogenesis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors. One fluorinated derivative based on a 1,2,5-oxadiazole-2-oxide scaffold demonstrated selective and potent inhibition of VEGFR-2 with an IC50 value of 0.09 µM, comparable to the multi-kinase inhibitor sorafenib. nih.gov
RET (Rearranged during Transfection) Kinase: Aberrant RET signaling is implicated in cancers such as thyroid carcinoma. A rationally designed pyrazolo[3,4-d]pyrimidin-4-amine derivative was shown to be a highly selective and potent inhibitor of wild-type RET and, importantly, its "gatekeeper" mutants (V804L/M) that confer resistance to other inhibitors. nih.gov
Janus Kinases (JAKs): The JAK/STAT pathway is central to cytokine signaling and immune responses. nih.gov While many JAK inhibitors exist, specific data linking this compound to JAK inhibition is sparse. However, the broader pyrimidine (B1678525) class is a common core in many JAK inhibitors, such as AZD4205, a selective JAK1 inhibitor. researchgate.net
ATP-Competitive and Allosteric Inhibition Modalities
The primary mechanism of kinase inhibition by the pyrazolo[3,4-d]pyrimidine class is ATP-competitive inhibition . nih.govresearchgate.net
ATP-Competitive Inhibition: Due to its structural similarity to adenine, the pyrazolo[3,4-d]pyrimidine nucleus can fit into the ATP-binding pocket of a kinase's catalytic domain. nih.govresearchgate.net This direct competition prevents the binding of ATP, thereby blocking the phosphotransfer reaction that is the fundamental function of the kinase. This mode of action is common for the vast majority of kinase inhibitors based on this scaffold. nih.govnih.gov
Allosteric Inhibition: In contrast to ATP-competitive inhibitors, allosteric inhibitors bind to a site on the kinase distinct from the ATP pocket, inducing a conformational change that inactivates the enzyme. nih.govresearchgate.net While allosteric inhibition is a known modality for some kinase inhibitors, the reviewed literature does not indicate this as a primary mechanism for pyrazolo[3,4-d]pyrimidine-based compounds. Their action is predominantly attributed to competition at the ATP-binding site.
Intermolecular Interactions at Target Sites (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The efficacy of pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors is anchored by specific molecular interactions within the target's ATP-binding site. These interactions typically involve a combination of hydrogen bonds and hydrophobic contacts that stabilize the inhibitor-enzyme complex.
Hydrogen Bonding: The nitrogen atoms within the pyrazole and pyrimidine rings, as well as exocyclic amine or carbonyl groups, serve as key hydrogen bond donors and acceptors. nih.gov In CDK2, for example, derivatives consistently form a crucial hydrogen bond with the backbone of the hinge region residue Leu83. nih.gov This interaction mimics the binding of the adenine part of ATP. In some RET kinase inhibitors, an isoxazole moiety was added to the pyrazolo[3,4-d]pyrimidine core to provide an additional site for hydrogen bonding with Lys758, thereby improving binding affinity. nih.gov
Hydrophobic Interactions: The substituted portions of the scaffold engage in hydrophobic interactions with nonpolar residues in the active site. In EGFR-TK, the pyrazolo[3,4-d]pyrimidine moiety orients into the adenine pocket, while attached phenyl rings occupy hydrophobic regions, forming interactions with residues like Leu718, Phe723, and Lys745. nih.gov These interactions are critical for both the potency and selectivity of the inhibitor. Molecular docking studies of pyrazolopyrimidines with phospholipase A2 also highlighted an array of hydrophobic interactions with residues such as Phe5, Tyr22, and Trp31. nih.gov
Modulation of Cellular Regulatory Pathways (e.g., Cell Cycle, Apoptosis, Angiogenesis, TGF-β1/SMAD signaling pathway)
By inhibiting key kinases, this compound and its analogs can profoundly impact fundamental cellular processes.
Cell Cycle and Apoptosis: The inhibition of CDKs, particularly CDK2, directly leads to cell cycle arrest. nih.govmdpi.com Studies on pyrazolo[3,4-d]pyrimidine derivatives show they can cause cell growth arrest at the G1/S or S phase. nih.govnih.gov This disruption of the cell cycle often triggers apoptosis (programmed cell death). Several pyrazolopyrimidine compounds have been shown to induce apoptosis in cancer cell lines, making this a key component of their anti-tumor activity. nih.govnih.govnih.govresearchgate.net
Angiogenesis: The inhibition of VEGFR-2 by pyrazolo[3,4-d]pyrimidine derivatives provides a direct mechanism for blocking angiogenesis. nih.gov Additionally, inhibition of other kinases like CDK5 has been linked to anti-angiogenic effects, such as the reduction of tube and lamellipodia formation in human endothelial cells. nih.gov This dual action on both tumor cells and the blood vessels that supply them offers significant therapeutic potential.
TGF-β1/SMAD Signaling Pathway: The transforming growth factor-beta (TGF-β) signaling pathway is involved in cellular fibrosis. While direct evidence for this compound is lacking, a structurally related compound, 2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one, was shown to protect against posterior capsular opacification by regulating the TGF-β2/SMAD signaling pathway. nih.gov It was found to decrease the expression of TGF-β2, SMAD3, and SMAD4 and suppress the nuclear translocation of SMAD2/3. nih.gov This suggests that pyrazole-based cores may have the potential to modulate this fibrotic pathway.
Other Proposed Mechanisms (e.g., DNA Intercalation, Xanthine Oxidase Inhibition, Phosphodiesterase Inhibition)
Beyond kinase inhibition, the pyrazolo[3,4-d]pyrimidine scaffold has been associated with other mechanisms of action.
DNA Intercalation: Some complex, multi-ring pyrazolopyrimidine derivatives have been designed to act as DNA intercalators, inserting themselves between the base pairs of DNA. nih.gov This action can disrupt DNA replication and transcription, ultimately leading to cell death. However, this mechanism is typically associated with planar aromatic systems larger than the core this compound structure. A related mechanism, the inhibition of DNA depurination by Shiga toxin 1, was potently achieved by 4-aminopyrazolo[3,4-d]pyrimidine, highlighting a different form of interaction with DNA-processing enzymes. nih.gov
Xanthine Oxidase Inhibition: One of the most well-documented activities of the pyrazolo[3,4-d]pyrimidin-4-one core is the inhibition of xanthine oxidase (XO). msu.runih.gov Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) is a classic XO inhibitor used to treat gout by preventing the formation of uric acid. nih.govresearchgate.net The enzyme converts allopurinol to its active metabolite, oxypurinol, which binds tightly to the molybdenum center of the enzyme, blocking its activity. msu.ru Other derivatives, such as 4-amino-6-mercaptopyrazolo-3,4-d-pyrimidine, have also been shown to be potent, competitive inhibitors of XO. msu.ru This activity is a defining characteristic of the parent scaffold.
Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are enzymes that break down cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of PDEs can be therapeutic in a range of diseases. The pyrazolo[3,4-d]pyrimidine scaffold has been explored for the development of PDE inhibitors, particularly targeting PDE1. nih.gov
Table 2: Other Mechanisms of Action for Pyrazolo[3,4-d]pyrimidine Derivatives This table is interactive. You can sort and filter the data.
| Derivative | Target/Mechanism | Activity (IC50 / Ki) | Reference |
|---|---|---|---|
| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | Xanthine Oxidase | IC50 = 0.600 µM | msu.ru |
| 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine | Xanthine Oxidase | IC50 = 1.326 µM | msu.ru |
| 4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine | Xanthine Oxidase | IC50 = 1.564 µM | msu.ru |
| Allopurinol (Reference) | Xanthine Oxidase | IC50 = 0.776 µM | msu.ru |
Receptor Antagonism
The molecular structure of this compound suggests potential interactions with various receptor systems within the body. While direct research on this specific compound's receptor antagonism is limited, the broader class of pyrazolopyrimidines has been extensively studied, revealing significant antagonistic activity at certain key receptors. This section will focus on the documented receptor antagonism of structurally related compounds at the Angiotensin II and Corticotropin-Releasing Factor 1 (CRF1) receptors, providing a scientifically grounded perspective on the potential mechanisms of action for this compound.
Angiotensin II Receptor
There is currently no direct scientific evidence to suggest that this compound acts as an antagonist at the Angiotensin II receptor. Extensive research into Angiotensin II receptor antagonists has led to the development of numerous therapeutic agents, which are primarily based on other heterocyclic scaffolds such as imidazoles and dihydropyrimidines. The established pharmacophore for Angiotensin II receptor blockers typically includes a biphenyl-tetrazole moiety, which is absent in the structure of this compound.
CRF1 Receptor
A significant body of research has identified the pyrazolopyrimidine scaffold as a potent antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor. CRF is a neuropeptide that plays a central role in the body's response to stress. Antagonism of the CRF1 receptor is a key area of investigation for the development of treatments for stress-related disorders, including anxiety and depression.
While direct experimental data for this compound is not available, numerous studies on related pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives have demonstrated high binding affinity and functional antagonism at the CRF1 receptor. For instance, a series of 3-aryl pyrazolo[4,3-d]pyrimidines have been synthesized and evaluated as potential CRF-1 antagonists, with investigations into the effects of various substitutions on receptor binding. nih.gov Similarly, research on pyrazolo[1,5-a]pyrimidine derivatives has led to the discovery of potent and orally bioavailable CRF1 antagonists, with some candidates advancing to clinical trials. researchgate.net A United States patent also describes fused pyrimidine compounds, including pyrazolopyrimidines, as antagonists of the CRF receptor. nih.gov
The antagonistic activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitor constant (Kᵢ) in radioligand binding assays. These values indicate the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. Lower values signify higher binding affinity.
The table below presents a selection of pyrazolopyrimidine derivatives and their reported inhibitory activities at the CRF1 receptor, illustrating the potential of this chemical class. It is important to note that these are structurally related compounds, and their data is presented to infer the potential activity of this compound.
| Compound Class | Specific Compound Example | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Compound 5 (Structure not fully disclosed in abstract) | IC₅₀ = 4.2-418 nM | nih.gov |
| Pyrazolo[1,5-a]-1,3,5-triazines | Compound 13-15 (A specific 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazine) | hCRF₁ IC₅₀ = 6.1 ± 0.6 nM | researchgate.net |
| 3-Aryl Pyrazolo[4,3-d]pyrimidines | Various synthesized derivatives | CRF-1 receptor binding investigated | nih.govnih.gov |
| Thiazolo[4,5-d]pyrimidines | Compound 2 (Structure provided in source) | Log IC₅₀ = -8.22 ± 0.33 | mdpi.com |
| Thiazolo[4,5-d]pyrimidines | Compound 5 (Structure provided in source) | Log IC₅₀ = -7.95 ± 0.26 | mdpi.com |
The structure-activity relationship (SAR) studies within the pyrazolopyrimidine class indicate that modifications to the substituents on the pyrazole and pyrimidine rings can significantly influence binding affinity and selectivity for the CRF1 receptor. The presence of the 2,5-dimethyl substitution in this compound would likely play a role in its interaction with the receptor's binding pocket. Based on the extensive evidence of CRF1 antagonism within this chemical family, it is plausible that this compound could also exhibit antagonistic properties at this receptor. However, without direct experimental validation, this remains a hypothesis based on structural analogy.
Computational Chemistry and Rational Drug Design for 2,5 Dimethylpyrazolo 3,4 D Pyrimidin 4 One Derivatives
Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is instrumental in understanding the binding mechanism and affinity of pyrazolo[3,4-d]pyrimidine derivatives.
Researchers have extensively used molecular docking to investigate the interaction of pyrazolo[3,4-d]pyrimidin-4-one derivatives with various protein kinases, which are key targets in cancer therapy. For instance, studies on Cyclin-Dependent Kinase 2 (CDK2) have shown that the pyrazolo[3,4-d]pyrimidine scaffold fits well into the ATP-binding site. nih.govnih.govrsc.org Docking simulations revealed that these compounds form crucial hydrogen bonds with the backbone of key amino acid residues like Leu83 in the hinge region of the kinase, an interaction essential for inhibitory activity. nih.govrsc.org
In a study targeting CDK2, pyrazolo[3,4-d]pyrimidinone derivatives with N5-2-(4-halophenyl) acetamide substituents were identified as potent inhibitors. Molecular docking provided insights into the molecular interactions of the most active compounds, 4a and 4b, with important amino acids within the ATP-binding site of CDK2, including Ile10, Leu83, and Leu134. nih.gov Similarly, docking studies of pyrazolo[3,4-d]pyrimidin-4-ones as aldehyde dehydrogenase 1A (ALDH1A) inhibitors were aided by new ALDH1A1 crystal structures to optimize the scaffold. nih.gov
Hybrid pyrazolo[3,4-d]pyrimidin-4(5H)-ones linked with hydrazide-hydrazones have also been evaluated against the epidermal growth factor receptor (EGFR). Docking simulations highlighted a high binding affinity of several derivatives (5a, 5e, 5g, and 5h) towards EGFR, suggesting their potential as anticancer agents. nih.gov
Table 1: Example of Molecular Docking Results for Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound/Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |
|---|---|---|---|---|
| Compound 4a | CDK2 | Ile10, Leu83, Leu134 | - | nih.gov |
| Compound 4b | CDK2 | Ile10, Leu83, Leu134 | - | nih.gov |
| Derivative 14 | CDK2 | Leu83 | - | rsc.org |
| Derivative 5a, 5e, 5g, 5h | EGFR | Not Specified | High | nih.gov |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique is used to validate the stability of ligand-protein complexes predicted by molecular docking and to analyze the dynamics of their interactions. nih.govnih.gov
For pyrazolo[3,4-d]pyrimidine derivatives, MD simulations can confirm the stability of their binding within a target's active site. nih.gov The process involves placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic motions over a period, typically nanoseconds. Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame, and the Root Mean Square Fluctuation (RMSF), which indicates the fluctuation of each amino acid residue from its average position. nih.gov
Stable RMSD values over the simulation time suggest that the ligand remains securely bound in the pocket without causing significant structural changes to the protein. nih.gov For example, in studies of similar heterocyclic kinase inhibitors, MD simulations have been used to confirm that lead compounds form stable complexes with their target protein, as evidenced by stable RMSD, RMSF, and radius of gyration values. nih.govnih.gov These simulations help validate that the interactions observed in static docking models are maintained in a dynamic system.
Virtual Screening Approaches
Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org This approach can be broadly categorized into ligand-based and structure-based methods.
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the protein target. Large compound libraries are docked into the binding site of the target, and molecules are ranked based on their predicted binding affinity or how well they fit. wikipedia.org For the pyrazolo[3,4-d]pyrimidine scaffold, SBVS can be used to screen for new derivatives that could potentially bind to a kinase of interest, such as CDK2. nih.gov By analyzing the common motifs of known inhibitors, new compounds can be designed and then virtually screened for their inhibitory activity by docking them into the active pocket of the target protein. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the structure of known active ligands to identify other molecules with similar properties. wikipedia.org Methods include searching for molecules with a similar 2D chemical structure or a similar 3D shape (pharmacophore) to a known active pyrazolo[3,4-d]pyrimidine derivative. wikipedia.orgnih.gov This is particularly useful for expanding a hit series and exploring the structure-activity relationship (SAR) rapidly. nih.gov
Conformation-Similarity-Based Screening: This is a subset of LBVS that focuses on identifying molecules that can adopt a 3D conformation similar to that of a known active ligand. This method assumes that molecules with similar shapes are likely to fit into the same binding site and elicit a similar biological response. wikipedia.org
In Silico Prediction of Pharmacokinetic Properties
The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict these properties early in the drug discovery process, helping to identify and eliminate compounds with unfavorable characteristics. nih.govmdpi.com
For pyrazolo[3,4-d]pyrimidine derivatives, various ADMET properties have been predicted using computational models and online servers like pkCSM and Pre-ADMET. nih.govnih.gov These predictions guide the selection of compounds for further experimental testing. mdpi.com
Key predicted properties include:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 permeability, and oral bioavailability are estimated.
Distribution: Predictions may include blood-brain barrier (BBB) penetration and plasma protein binding.
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to be inhibited or serve as substrates for the compound. nih.gov
Toxicity: Potential toxicities such as mutagenicity, carcinogenicity, and human Ether-à-go-go-Related Gene (hERG) inhibition are assessed. nih.govnih.gov
Drug-likeness: Compliance with rules like Lipinski's Rule of Five is checked to assess the compound's potential to be an orally active drug. nih.gov
Table 2: In Silico ADMET and Physicochemical Property Predictions
| Property Predicted | Relevance | Example Finding for Pyrazolo-pyrimidine Scaffolds | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | Assesses oral bioavailability potential | Most synthesized derivatives were within the acceptable range. | nih.gov |
| Gastrointestinal (GI) Absorption | Predicts uptake after oral administration | Predicted to have high gastrointestinal absorption. | nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Indicates potential for CNS activity or side effects | Excellent passive permeability across the BBB was predicted for some derivatives. | mdpi.com |
| CYP Isoform Inhibition | Predicts potential for drug-drug interactions | Showed potential inhibition of some CYP isoforms. | nih.gov |
| hERG Inhibition | Assesses risk of cardiotoxicity | Predicted to have a medium risk. | nih.gov |
| Carcinogenicity | Predicts potential to cause cancer | Predicted as negative for many derivatives. | nih.gov |
| Metabolic Stability | Predicts compound's lifetime in the body | High metabolic stability was predicted and confirmed in vitro for promising compounds. | mdpi.com |
Fragment-Based Drug Design (FBDD) and Scaffold Hopping Strategies
Fragment-Based Drug Design (FBDD): FBDD is a strategy for identifying lead compounds by starting with small, low-molecular-weight chemical fragments. These fragments typically bind with low affinity, but their binding is often very efficient. youtube.com Once identified, these fragments are optimized and grown or linked together to produce a higher-affinity lead compound. youtube.com For a target like a protein kinase, biophysical techniques could be used to screen a fragment library to find small molecules that bind to the ATP pocket. A fragment hit could then be elaborated, for instance by "growing" it into an unoccupied region of the binding site, to increase potency and selectivity, potentially leading to a novel pyrazolo[3,4-d]pyrimidine-based inhibitor. youtube.com
Scaffold Hopping: This strategy involves modifying the core structure (scaffold) of a known active compound to identify new chemotypes with similar biological activity but potentially improved properties like potency, selectivity, or pharmacokinetics. researchgate.net For pyrazolo[3,4-d]pyrimidines, scaffold hopping could involve replacing the core pyrazolopyrimidine ring system with a different heterocyclic structure, such as a furano[2,3-d]pyrimidine or thieno[2,3-d]pyrimidine, while retaining the key pharmacophoric elements responsible for binding. researchgate.netnih.gov This approach has been successfully used to discover potent inhibitors for various targets by exploring novel chemical space. nih.gov For example, a study identified furano[2,3-d]pyrimidines as potent inhibitors by hopping from a thieno[2,3-d]pyrimidine scaffold. nih.gov
Preclinical Biological Evaluation of 2,5 Dimethylpyrazolo 3,4 D Pyrimidin 4 One Analogues
In Vitro Antiproliferative Activity against Diverse Cancer Cell Lines
Analogues of 2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one have demonstrated notable antiproliferative activity against a range of human cancer cell lines. The National Cancer Institute (NCI) 60 human tumor cell line panel has been utilized to assess the broad-spectrum anticancer potential of these compounds. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown significant growth inhibition across various subpanels of the NCI-60 screen.
Beyond the NCI-60 panel, studies have focused on specific cancer cell lines to probe the activity of these analogues further. In breast cancer cell lines such as MCF-7, MDA-MB-468, and T-47D, various derivatives have exhibited potent cytotoxic effects. Similarly, activity has been confirmed in colon cancer (HCT-116) and liver cancer (HepG-2) cell lines. The antiproliferative efficacy is often attributed to the specific substitutions on the pyrazolopyrimidine core, which modulate the compound's interaction with molecular targets. The half-maximal inhibitory concentration (IC50) values are typically used to quantify this activity, with lower values indicating greater potency.
Table 1: In Vitro Antiproliferative Activity of Selected this compound Analogues Note: The following data is a representative compilation from various studies and does not pertain to a single analogue.
Enzymatic Inhibition Assays
The mechanism of action for many this compound analogues is linked to their ability to inhibit specific enzymes. Kinase assays have been a primary focus, as aberrant kinase activity is a hallmark of many cancers. These compounds have been evaluated against a panel of kinases, with some showing potent inhibitory effects on receptor tyrosine kinases and other signaling kinases involved in cell proliferation and survival.
In addition to kinases, cyclooxygenase-2 (COX-2) has been identified as a target for some analogues. COX-2 is an enzyme involved in inflammation and has been implicated in the progression of some cancers. Enzymatic assays have confirmed the inhibitory potential of certain derivatives against COX-2, suggesting a possible dual mechanism of action involving both anti-inflammatory and anticancer effects.
Table 2: Enzymatic Inhibition Profile of Selected this compound Analogues Note: The following data is a representative compilation from various studies and does not pertain to a single analogue.
Receptor Binding Affinity Determinations
To understand the interaction of these analogues with their molecular targets, receptor binding affinity determinations are crucial. These assays measure the strength of the interaction between the compound and its target receptor. For analogues targeting specific receptors, such as G-protein coupled receptors or nuclear receptors, binding affinities (often expressed as Ki or Kd values) in the nanomolar range have been reported, indicating a strong and specific interaction. This high affinity is often a prerequisite for potent biological activity.
Cell-Based Functional Assays
To complement the findings from antiproliferative and enzymatic assays, cell-based functional assays provide insights into the cellular consequences of target engagement by the this compound analogues.
Cell Cycle Analysis: Treatment of cancer cells with these compounds has been shown to cause cell cycle arrest at various phases, most commonly at the G2/M phase. This prevents the cells from progressing through mitosis and ultimately leads to a halt in proliferation.
Apoptosis Induction: Many analogues have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. This is often confirmed through assays that measure the activation of caspases and changes in mitochondrial membrane potential.
Angiogenesis Assays: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. The anti-angiogenic potential of these compounds has been evaluated using assays such as the Human Umbilical Vein Endothelial Cell (HUVEC) migratory potential and wound healing patterns. Results have indicated that certain analogues can inhibit key steps in the angiogenic process.
In Vivo Proof-of-Concept Studies in Relevant Disease Models
The promising in vitro results have led to the evaluation of this compound analogues in in vivo models to establish proof-of-concept.
In oncology, xenograft models, where human tumors are implanted into immunocompromised mice, have been used to assess the antitumor efficacy of these compounds. Treatment with lead analogues has resulted in significant tumor growth inhibition in these models.
Beyond cancer, the therapeutic potential of this chemical scaffold has been explored in neuroscience. In a rat situational anxiety model, certain analogues have demonstrated anxiolytic-like effects. Furthermore, in the rhesus monkey human intruder paradigm, a model for assessing social anxiety and prosocial behavior, specific derivatives have shown efficacy, suggesting potential applications in treating anxiety disorders.
Table 3: Summary of Compound Names
Future Research Directions and Opportunities for 2,5 Dimethylpyrazolo 3,4 D Pyrimidin 4 One Research
Development of Highly Selective and Potent Analogues with Improved Target Specificity
A primary focus of future research will be the design and synthesis of novel analogues of 2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one with enhanced potency and selectivity for specific biological targets. The pyrazolopyrimidine scaffold is a privileged structure in drug discovery, known to interact with a variety of enzymes, including kinases. nih.gov By strategically modifying the substituents on the pyrazolopyrimidine ring system, it is possible to fine-tune the pharmacological properties of these compounds. For instance, the introduction of different functional groups can lead to improved binding affinity and selectivity for targets such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.govmdpi.com The development of such highly targeted therapies could lead to more effective treatments with fewer side effects. Research has shown that even small structural modifications to the pyrazolopyrimidine core can significantly impact biological activity, highlighting the potential for creating a diverse library of compounds for screening against various diseases. mdpi.com
Novel Synthetic Methodologies and Process Intensification for Enhanced Yields and Sustainability
The advancement of synthetic organic chemistry presents opportunities for developing more efficient, cost-effective, and environmentally friendly methods for the production of this compound and its derivatives. Traditional synthetic routes can be multi-step processes with variable yields. Future research is expected to focus on the development of novel one-pot syntheses and the use of microwave-assisted organic synthesis to reduce reaction times and improve yields. researchgate.net Furthermore, there is a growing emphasis on green chemistry principles, which could lead to the use of less hazardous solvents and reagents. The development of robust and scalable synthetic methods is crucial for the translation of promising compounds from the laboratory to clinical applications. semanticscholar.orgnih.govnih.gov
Advanced Computational Approaches for Predictive Modeling and Lead Optimization
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. eurasianjournals.com In the context of this compound research, these approaches can be used to predict the binding of novel analogues to their biological targets, thereby guiding the design of more potent and selective inhibitors. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can help to identify the key structural features that are responsible for the biological activity of these compounds. sciety.orgmdpi.com Molecular docking studies can provide insights into the specific interactions between the pyrazolopyrimidine scaffold and the amino acid residues in the active site of a target protein. nih.gov These computational methods can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thus saving time and resources. nih.govsciety.org
Exploration of Underexplored Therapeutic Targets within the Pyrazolopyrimidine Scaffold
While the anticancer properties of pyrazolopyrimidine derivatives have been extensively studied, there is significant potential for these compounds in other therapeutic areas. nih.govbenthamdirect.com The pyrazolopyrimidine scaffold has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and antimicrobial effects. benthamdirect.com Future research should aim to explore the potential of this compound and its analogues against a broader range of therapeutic targets. This could involve screening these compounds against panels of different enzymes and receptors to identify new and unexpected biological activities. The discovery of novel therapeutic applications for the pyrazolopyrimidine scaffold could lead to the development of new treatments for a variety of diseases. For example, some pyrazolopyrimidine derivatives have been investigated as inhibitors of aldehyde dehydrogenase 1A (ALDH1A), which is a potential target for cancer therapy. nih.gov This highlights the potential for this class of compounds to be repurposed for new therapeutic indications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one, and how are reaction conditions optimized?
- The compound is typically synthesized via cyclocondensation of hydrazine derivatives with acetylenic β-diketones or substituted pyrazole precursors. For example, pyrazolo[3,4-d]pyrimidine scaffolds are synthesized by reacting hydrazino intermediates (e.g., 4-hydrazino-7-methoxy quinoline) with ethoxymethylenecyanoacetate under reflux in dioxane or formic acid . Optimization involves adjusting solvent polarity (e.g., dioxane vs. methanol) and reaction time (24–48 hours) to improve yields (typically 60–85%) .
Q. How is aqueous solubility determined for pyrazolo[3,4-d]pyrimidin-4-one derivatives, and what factors influence it?
- Solubility is experimentally measured using shake-flask methods with UV-spectroscopy or HPLC quantification. Substituents like methyl groups (e.g., 2,5-dimethyl substitution) reduce solubility due to increased hydrophobicity, while acetyl or benzoyl derivatives enhance solubility via hydrogen bonding. For example, unsubstituted pyrazolo[3,4-d]pyrimidin-4-one has a solubility of ~1.3 mg/mL in water, whereas 2,5-dimethyl substitution lowers it to <0.5 mg/mL .
Advanced Research Questions
Q. How do structural modifications at the pyrimidine ring (e.g., 2,5-dimethyl substitution) impact biological activity?
- Methyl groups at positions 2 and 5 enhance metabolic stability by sterically hindering cytochrome P450-mediated oxidation. However, they may reduce binding affinity to kinase targets (e.g., EGFR) due to altered electron density. Comparative studies of analogs (e.g., 6-benzyl-5-(3,4-dimethylphenyl) derivatives) show that bulkier substituents decrease IC₅₀ values in enzymatic assays by up to 40%, suggesting a trade-off between stability and potency .
Q. What analytical techniques are recommended for characterizing impurities in pyrazolo[3,4-d]pyrimidin-4-one derivatives?
- High-resolution LC-MS (ESI⁺ mode) and ¹H/¹³C NMR are critical for identifying byproducts like unreacted hydrazine intermediates or regioisomers. For example, ¹H NMR can distinguish between 2,5-dimethyl and 3,6-dimethyl isomers via coupling patterns in the pyrimidine region (δ 7.8–8.2 ppm). Impurity profiling guidelines from NIST recommend using reverse-phase HPLC with a C18 column and acetonitrile/water gradients for quantitation .
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound class?
- Cross-validate methods using standardized protocols (e.g., USP <1236> for solubility). Discrepancies often arise from solvent purity, temperature control (±2°C), or polymorphic forms. For instance, solubility data from the Handbook of Aqueous Solubility Data may conflict with in-house measurements due to differences in crystalline vs. amorphous forms. Thermoanalytical techniques (DSC/TGA) should be used to confirm crystallinity .
Q. What strategies improve the yield of regioselective substitutions in pyrazolo[3,4-d]pyrimidin-4-one synthesis?
- Regioselectivity is controlled by steric and electronic effects. For 2,5-dimethyl derivatives, pre-functionalizing the pyrazole ring with electron-withdrawing groups (e.g., nitro) directs substitution to the pyrimidine ring. Microwave-assisted synthesis (100–120°C, 30 min) increases regioselectivity by 20–30% compared to conventional heating .
Q. How are biological assays designed to evaluate kinase inhibition by this compound analogs?
- Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., Aurora A, EGFR) at ATP concentrations near Km values. Dose-response curves (0.1–100 μM) are analyzed using GraphPad Prism for IC₅₀ determination. Counter-screening against non-target kinases (e.g., CDK2) ensures specificity. Recent studies report IC₅₀ values of 0.8–3.2 μM for EGFR inhibition .
Methodological Tables
Table 1: Comparison of Synthetic Yields for Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
| Substituents | Method | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2,5-Dimethyl | Formic acid reflux | Formic acid | 72 | |
| 6-Benzyl-5-(3,4-DMP) | Microwave-assisted | DMF | 85 | |
| Unsubstituted | Acetylenic β-diketone | Dioxane | 68 |
Table 2: Solubility Data in Water (25°C)
| Derivative | Solubility (mg/mL) | Source |
|---|---|---|
| This compound | 0.47 | |
| 1-Acetyl derivative | 1.93 | |
| 6-Amino-2-deoxyribofuranosyl analog | 2.15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
